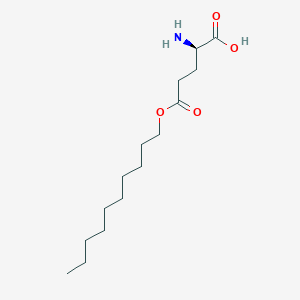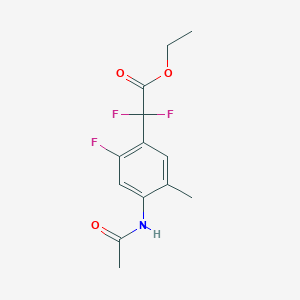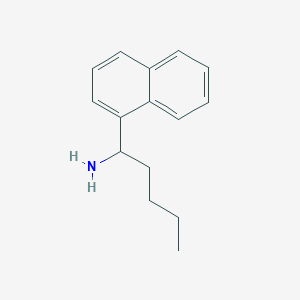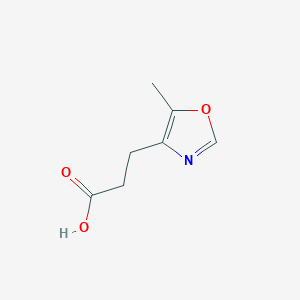
((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine is a chiral amine with a tetrahydrofuran ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine typically involves the enantioselective reduction of a precursor compound. One common method is the reduction of a corresponding ketone or aldehyde using chiral catalysts or biocatalysts to achieve the desired stereochemistry . For example, the use of carbonyl reductase from Lactobacillus fermentum has been reported to catalyze the asymmetric reduction of 2-chloro-β-ketoesters to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale biocatalytic processes or chemical synthesis using optimized reaction conditions to ensure high yield and enantiomeric purity. The use of immobilized enzymes and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the functional groups attached to the tetrahydrofuran ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the amine group or the tetrahydrofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted tetrahydrofuran derivatives .
Applications De Recherche Scientifique
((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in biocatalytic processes, where it undergoes stereoselective transformations . The compound’s unique stereochemistry allows it to interact with chiral receptors and enzymes, influencing its biological activity and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemistry, used in the synthesis of antibiotics and as a tool in biological studies.
(2S,3R)-3-Hydroxypipecolic Acid: A derivative of pipecolic acid with applications in the synthesis of bioactive molecules.
Uniqueness
((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine is unique due to its tetrahydrofuran ring structure, which imparts distinct chemical and physical properties. Its specific stereochemistry also makes it valuable for enantioselective synthesis and as a chiral building block in various applications .
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
[(2S,3R)-3-methyloxolan-2-yl]methanamine |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-8-6(5)4-7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 |
Clé InChI |
WKDKDJKUBAFALO-PHDIDXHHSA-N |
SMILES isomérique |
C[C@@H]1CCO[C@@H]1CN |
SMILES canonique |
CC1CCOC1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)


